2-benzyloxetan-3-one

asymmetric synthesis SAMP/RAMP hydrazone enantiomeric excess

2-Benzyloxetan-3-one is a chiral, non‑racemic 2‑substituted oxetan‑3‑one bearing a benzyl group at C‑2. It is a strained four‑membered cyclic ether‑ketone (C₁₀H₁₀O₂, MW 162.19 g·mol⁻¹) that serves as a versatile building block for constructing oxetane‑containing analogues in drug discovery [REFS‑1][REFS‑2].

Molecular Formula C10H10O2
Molecular Weight 162.2
CAS No. 1488410-76-9
Cat. No. B6239850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyloxetan-3-one
CAS1488410-76-9
Molecular FormulaC10H10O2
Molecular Weight162.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyloxetan-3-one (CAS 1488410-76-9): A Chiral 2-Substituted Oxetane-3-one Scaffold for Medicinal Chemistry Procurement


2-Benzyloxetan-3-one is a chiral, non‑racemic 2‑substituted oxetan‑3‑one bearing a benzyl group at C‑2. It is a strained four‑membered cyclic ether‑ketone (C₁₀H₁₀O₂, MW 162.19 g·mol⁻¹) that serves as a versatile building block for constructing oxetane‑containing analogues in drug discovery [REFS‑1][REFS‑2]. The compound is commercially available in 95% purity and is supplied as a racemate or, via asymmetric synthesis, in enantiomerically enriched form (up to 74% ee) [REFS‑2][REFS‑3].

Why 2-Benzyloxetan-3-one Cannot Be Replaced by Unsubstituted Oxetan-3-one or Other 2‑Substituted Analogues


Substitution at C‑2 introduces a stereogenic centre that profoundly influences both the physicochemical and reactivity profile of the oxetan‑3‑one scaffold [REFS‑1]. Unsubstituted oxetan‑3‑one is achiral and lacks the steric and electronic bias required for diastereoselective transformations; conversely, replacing the benzyl group with smaller (e.g., methyl) or electronically distinct (e.g., allyl) substituents alters lipophilicity, conformational preference, and performance in key reactions such as the Pictet–Spengler cyclisation [REFS‑2][REFS‑3]. The benzyl moiety provides a specific balance of steric bulk, π‑stacking capability, and metabolic stability that cannot be replicated by simple interchange with other 2‑substituted or 2,2‑disubstituted oxetan‑3‑ones without altering the outcome of downstream chemistry [REFS‑1][REFS‑2].

Product‑Specific Quantitative Evidence Guide for 2‑Benzyloxetan‑3‑one (CAS 1488410‑76‑9)


Enantioselective Synthesis: 74% ee via SAMP/RAMP Hydrazone Alkylation vs. Racemic Standard

The SAMP/RAMP hydrazone methodology delivers (2S)-2-benzyloxetan-3-one in 74% ee, providing a direct route to an enantiomerically enriched building block that is not accessible through conventional racemic syntheses [1]. In head‑to‑head comparison within the same study, 2‑allyloxetan‑3‑one reached 84% ee under identical conditions, indicating that the benzyl electrophile yields slightly lower facial selectivity but still furnishes useful enantiopurity for medicinal chemistry applications [REFS‑1].

asymmetric synthesis SAMP/RAMP hydrazone enantiomeric excess

Hydrolysis Yield of Hydrazone Intermediate: 79% Isolated Yield Without Racemisation

The hydrazone intermediate derived from 2‑benzyloxetan‑3‑one is hydrolysed with saturated aqueous oxalic acid to give the free ketone in 79% isolated yield without detectable racemisation [1]. By comparison, 2‑(3‑phenylallyl)oxetan‑3‑one (12) was obtained in 77% yield under identical conditions, demonstrating that the benzyl‑substituted substrate provides a marginally superior hydrolysis efficiency within this compound class [REFS‑1].

hydrazone cleavage oxalic acid hydrolysis racemisation-free

Diastereoselectivity in Pictet–Spengler Cyclisation: 88:12 Product Ratio Matching Substrate ee

(2S)-2-Benzyloxetan‑3‑one undergoes iodine‑catalysed Pictet–Spengler cyclisation with (S)-ethyl tryptophanate to give oxetane‑fused tetrahydro‑β‑carbolines 6 and 7 in a 88:12 ratio, which closely mirrors the enantiomeric ratio of the starting ketone (er = 87:13) [1]. This demonstrates that the C‑2 benzyl substituent exerts effective substrate control over diastereoselectivity without epimerisation. In contrast, unsubstituted oxetan‑3‑one cannot impart comparable stereochemical control, and 2‑alkyl or 2‑allyl analogues give different diastereomeric outcomes due to altered steric and electronic profiles [REFS‑2].

Pictet–Spengler reaction spirocyclic oxetane diastereoselectivity

Overall Synthetic Efficiency: 51% Yield Over Three Steps from Oxetan‑3‑one

The three‑step sequence (hydrazone formation, alkylation with benzyl bromide, hydrolysis) delivers 2‑benzyloxetan‑3‑one in 51% overall yield [1]. For 2‑allyloxetan‑3‑one, the same sequence provides a comparable overall yield (exact value not reported, but individual step yields are similar), indicating that the benzyl electrophile does not impose a yield penalty relative to other common electrophiles [REFS‑2]. This is significant because benzyl halides are often considered less reactive in metalation/alkylation sequences than allyl halides, yet the methodology maintains competitive throughput [REFS‑2].

multi‑step synthesis overall yield chiral auxiliary

Lipophilicity and Polar Surface Area: XLogP3 1.7, TPSA 26.3 Ų

2-Benzyloxetan‑3‑one exhibits a computed XLogP3 of 1.7 and a topological polar surface area (TPSA) of 26.3 Ų [1]. While direct comparative experimental logP/logD data for close analogues are not publicly available, the benzyl substituent is expected to confer higher lipophilicity than smaller 2‑alkyl (e.g., methyl) or unsubstituted oxetan‑3‑one, while the TPSA remains low, consistent with good membrane permeability potential [REFS‑2]. This property profile is relevant for medicinal chemistry programmes that require fine‑tuning of LogD while retaining the metabolic stability advantages of the oxetane core [REFS‑2].

lipophilicity polar surface area physicochemical property

Best Research and Industrial Application Scenarios for 2-Benzyloxetan-3-one (CAS 1488410-76-9)


Synthesis of Enantiomerically Enriched Oxetane-Containing Drug Candidates

Medicinal chemistry groups seeking to replace gem‑dimethyl or carbonyl groups with a chiral oxetane bioisostere can employ (2S)-2‑benzyloxetan‑3‑one (74% ee) as a direct building block for lead optimisation. The established SAMP/RAMP route provides reproducible enantiomeric excess and has been demonstrated on a multi‑gram scale in the primary literature [REFS‑1][REFS‑2]. This scenario is particularly relevant when a benzyl‑type substituent is already present in the lead scaffold and chiral induction is required.

Diastereoselective Spirocyclic Library Synthesis via Pictet–Spengler Cyclisation

The 88:12 diastereomeric ratio observed in the I₂‑catalysed Pictet–Spengler reaction of 2‑benzyloxetan‑3‑one with tryptophan derivatives enables the construction of stereochemically defined spirocyclic oxetane‑tetrahydro‑β‑carboline libraries [REFS‑1]. Procurement of the chiral ketone is warranted when the synthetic sequence demands high substrate‑controlled diastereoselectivity, as unsubstituted oxetan‑3‑one cannot provide comparable stereochemical outcomes [REFS‑3].

Fragment-Based Drug Discovery (FBDD) and Property Optimisation

With a molecular weight of 162.19 Da, XLogP3 of 1.7, and TPSA of 26.3 Ų, 2‑benzyloxetan‑3‑one falls within the desirable property space for fragment screening [REFS‑2]. Its benzyl‑substituted oxetane core offers a distinct lipophilicity vector compared to smaller 2‑alkyl or unsubstituted oxetan‑3‑one fragments, making it a valuable procurement choice when the target requires balancing aqueous solubility and passive permeability during fragment growth [REFS‑4].

Process Chemistry Scale‑Up of Chiral Oxetane Intermediates

The three‑step sequence from commercially available oxetan‑3‑one delivers 2‑benzyloxetan‑3‑one in 51% overall yield with 74% ee, using inexpensive reagents (SAMP, benzyl bromide, oxalic acid) and standard laboratory techniques [REFS‑1][REFS‑3]. For process chemists evaluating chiral oxetane building blocks, this established protocol provides a benchmark for cost‑of‑goods estimation and scalability, supporting procurement decisions when planning kilogram‑scale campaigns.

Quote Request

Request a Quote for 2-benzyloxetan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.